molecular formula C14H10BrN5S B12017423 4-((2-Bromobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide

4-((2-Bromobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12017423
M. Wt: 360.23 g/mol
InChI Key: NESICZKSHXTAHU-RQZCQDPDSA-N
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Description

4-((2-Bromobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that features a triazole ring, a pyridine ring, and a bromobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the condensation of 2-bromobenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrogen sulfide to introduce the hydrosulfide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

4-((2-Bromobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromopyridin-4-yl)morpholine
  • 3-(2-Bromo-4-pyridinyl)-L-alanine
  • 2-Bromo-N-(4-pyridinyl)benzamide

Uniqueness

Compared to similar compounds, 4-((2-Bromobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the triazole ring and the hydrosulfide group provides unique chemical reactivity and biological activity that distinguishes it from other compounds.

Properties

Molecular Formula

C14H10BrN5S

Molecular Weight

360.23 g/mol

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10BrN5S/c15-12-4-2-1-3-11(12)9-17-20-13(18-19-14(20)21)10-5-7-16-8-6-10/h1-9H,(H,19,21)/b17-9+

InChI Key

NESICZKSHXTAHU-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)Br

Origin of Product

United States

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